5-Bromo-2-(difluoromethoxy)nicotinaldehyde
Description
5-Bromo-2-(difluoromethoxy)nicotinaldehyde (CAS: 2231674-75-0) is a halogenated pyridine derivative featuring a bromine atom at position 5, a difluoromethoxy group at position 2, and an aldehyde functional group at position 3 of the pyridine ring. Its molecular formula is C₇H₄BrF₂NO₂, with a molecular weight of 252.02 g/mol. This compound is primarily used as a key intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its aldehyde group and the electronic effects imparted by the bromine and difluoromethoxy substituents .
The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, making it valuable in drug discovery. Its applications include the synthesis of protease inhibitors, kinase inhibitors, and fluorine-containing bioactive molecules .
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYEFBHGVUYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)nicotinaldehyde typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia (NH3) or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) or primary amines in a suitable solvent like ethanol.
Major Products Formed
Oxidation: 5-Bromo-2-(difluoromethoxy)nicotinic acid.
Reduction: 5-Bromo-2-(difluoromethoxy)nicotinyl alcohol.
Substitution: 5-Amino-2-(difluoromethoxy)nicotinaldehyde.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)nicotinaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor-ligand interactions.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act as a ligand for nicotinic acetylcholine receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-Bromo-2-(difluoromethoxy)nicotinaldehyde with structurally related compounds, highlighting differences in substituents, physical properties, and applications:
Key Observations:
Substituent Effects :
- Difluoromethoxy vs. Methoxy : The difluoromethoxy group in the target compound reduces electron density at the pyridine ring compared to methoxy, enhancing electrophilic reactivity. This substitution also improves metabolic stability by resisting enzymatic demethylation .
- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of Schiff bases), whereas carboxylic acid derivatives (e.g., 5-Bromo-2-(trifluoromethyl)nicotinic acid) are utilized for salt formation or conjugation .
Physical Properties :
- The pyridine derivative 5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7) has a boiling point of 194°C and density of 1.67 g/cm³ , while the aldehyde analog likely has a lower boiling point due to increased polarity .
Applications :
- Compounds with difluoromethoxy groups are preferred in agrochemicals for their enhanced lipid solubility and resistance to oxidation .
- Hydroxyl-containing analogs (e.g., 2-Bromo-5-(difluoromethyl)-4-hydroxynicotinaldehyde) exhibit improved solubility, making them suitable for aqueous-phase reactions in drug synthesis .
Biological Activity
5-Bromo-2-(difluoromethoxy)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinaldehyde, featuring a bromine atom and a difluoromethoxy group. Its chemical structure can be represented as follows:
This compound exhibits unique physicochemical properties that influence its biological activity, including lipophilicity and solubility, which are critical for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular processes. For instance, it may interact with enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmission by preventing the breakdown of acetylcholine.
- Cellular Signaling Modulation : By influencing signaling pathways, this compound may affect cell proliferation and apoptosis. Its ability to modulate these pathways makes it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various nicotinaldehyde derivatives, this compound was found to possess significant activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, suggesting its potential as an alternative therapeutic agent .
Case Study: Neuroprotective Effects
Research has indicated that this compound may exert neuroprotective effects by inhibiting acetylcholinesterase activity. This inhibition leads to increased levels of acetylcholine in neuronal cells, enhancing neurotransmission and potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
